(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
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Overview
Description
(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C20H17N5O2S and its molecular weight is 391.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Properties
Compounds containing thiazole and triazole structures have been synthesized and studied for their antibacterial properties. For example, a study on novel thiazolyl pyrazole and benzoxazole derivatives demonstrated their potential in addressing bacterial infections through significant antibacterial activities (Landage, Thube, & Karale, 2019)[https://consensus.app/papers/synthesis-antibacterial-screening-novel-thiazolyl-landage/62515c3ee21c5b2ab1c8e5a09a43ef77/?utm_source=chatgpt]. Similarly, benzofuran-based 1,2,3-triazoles were synthesized using a click chemistry approach, with many of the products showing high antimicrobial activity (Sunitha et al., 2017)[https://consensus.app/papers/synthesis-activity-novel-benzofuran-based-123triazoles-sunitha/bdf7bb4c50bf521b9c9f5be2752b2db3/?utm_source=chatgpt]. These studies suggest that compounds with thiazole and triazole structures could be valuable in the development of new antimicrobial agents.
Anticancer and Antiviral Applications
Other research focuses on the anticancer and antiviral potential of similar compounds. For instance, derivatives with triazolothiadiazine structures showed promise in vitro for anticoronavirus and antitumoral activity, highlighting the potential for these compounds in treating viral infections and cancer (Jilloju et al., 2021)[https://consensus.app/papers/discovery-pyrazol1yl67dihydro5-124triazolo34-jilloju/7ff710ec961d58a185a2983504294206/?utm_source=chatgpt].
Antimicrobial and Anti-inflammatory Activities
The synthesis of nitrogen and sulfur-containing heterocyclic compounds and their pharmacological evaluation have revealed both antibacterial and antifungal activities. Microwave-assisted synthesis methods offer rapid and efficient pathways to these compounds, demonstrating their potential in pharmaceutical applications (Mistry & Desai, 2006)[https://consensus.app/papers/microwave-assisted-rapid-efficient-synthesis-nitrogen-mistry/3f0b7bcd211a5a51ac1b610b6162c6ec/?utm_source=chatgpt]. Additionally, the anti-inflammatory activities of indolyl azetidinones have been explored, indicating the therapeutic potential of these compounds in treating inflammation (Kalsi et al., 1990)[https://consensus.app/papers/synthesis-antiinflammatory-activity-indolyl-kalsi/f9489188f6605f2da92953fe212f6060/?utm_source=chatgpt].
Mechanism of Action
Target of action
Triazoles and thiazoles are known to interact with a variety of enzymes and receptors in biological systems . They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Mode of action
Triazoles and thiazoles show versatile biological activities due to their capability of binding in the biological system with a variety of enzymes and receptors . The specific mode of action would depend on the exact structure of the compound and its target.
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, some triazole-containing drugs like fluconazole and voriconazole are known to inhibit the fungal cytochrome P450 enzyme 14α-demethylase . This enzyme is involved in the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Generally, heterocyclic compounds like triazoles and thiazoles have good bioavailability due to their ability to form hydrogen bonds with biological targets .
Properties
IUPAC Name |
[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-13-6-5-9-17-18(13)22-20(28-17)27-15-11-24(12-15)19(26)16-10-21-25(23-16)14-7-3-2-4-8-14/h2-10,15H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPNNAIDUFZZNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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